Product packaging for 6-Benzylamino-2-Methyl-2-Heptanol(Cat. No.:CAS No. 71173-00-7)

6-Benzylamino-2-Methyl-2-Heptanol

Cat. No.: B3280257
CAS No.: 71173-00-7
M. Wt: 235.36 g/mol
InChI Key: OJBAKWHMDUKQLQ-UHFFFAOYSA-N
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Description

Significance of Amino Alcohol Motifs in Organic Synthesis

The amino alcohol motif, which features an amine and an alcohol functional group, is a cornerstone in the architecture of a vast array of organic molecules. acs.org This structural unit is prevalent in numerous natural products, medicinally active compounds, and privileged ligands for asymmetric catalysis. acs.org Over 300,000 known compounds contain the 1,2-amino alcohol unit alone, including a significant number of FDA-approved drugs and drug candidates. acs.org

The versatility of β-amino alcohols makes them crucial intermediates for synthesizing biologically active compounds, such as β-blockers and insecticidal agents. openaccessjournals.com Their presence in natural products is widespread, from the arylserine moiety in vancomycin-class antibiotics to the hydroxy amino acid portion of the antifungal agent sphingofungin. diva-portal.org Furthermore, cyclic amino alcohols like quinine (B1679958) are vital in medicine. diva-portal.org

Given their importance, the synthesis of amino alcohols has garnered extensive attention from the organic chemistry community. acs.org Traditional methods often involve the ring-opening of epoxides with amines. acs.orgopenaccessjournals.comorganic-chemistry.org Modern synthetic strategies have expanded to include the asymmetric hydrogenation of prochiral α-amino ketones, allylic C-H amination, and various catalytic methods that offer greater control over stereochemistry. openaccessjournals.comnih.govrsc.org For instance, developments in palladium-catalyzed intramolecular allylic C-H amination have provided streamlined routes to valuable syn-1,2- and syn-1,3-amino alcohol motifs. nih.gov Similarly, innovative dual catalytic systems, such as Cr/photoredox catalysis, enable the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. acs.orgorganic-chemistry.org

Structural Context of 6-Benzylamino-2-Methyl-2-Heptanol within Branched Heptanol (B41253) Architectures

This compound is a molecule that combines three key structural features: a branched heptanol backbone, a tertiary alcohol, and a secondary benzylamine (B48309). The parent structure can be viewed as heptaminol (B132716) (6-amino-2-methyl-2-heptanol), a compound recognized for its chemical properties. nist.gov

The core of the molecule is a seven-carbon chain (heptane). At one end (position 2), the chain is substituted with both a methyl group and a hydroxyl group, forming a tertiary alcohol (2-methyl-2-heptanol). This tertiary alcohol group is a significant feature, as these moieties are important in catalysis and can present unique synthetic challenges. acs.orgnih.gov

At the other end of the chain (position 6), a benzylamino group is attached. This consists of a secondary amine where one substituent is the heptanol backbone and the other is a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753), -CH2-, group). The nitrogen atom is bonded to a chiral carbon, giving rise to potential stereoisomers. The presence of the bulky benzyl group and the attachment of the amine to a secondary carbon on the main chain contribute to the molecule's classification as a complex aliphatic amine. acs.org

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 71173-00-7 sigmaaldrich.com
Molecular Formula C15H25NO sigmaaldrich.com
Molecular Weight 235.37 g/mol Inferred from Formula

| Parent Compound | 6-Amino-2-methyl-2-heptanol (Heptaminol) | nist.gov |

Note: This compound is listed as a rare chemical for research purposes, and extensive analytical data is not widely published. sigmaaldrich.com Properties are based on available supplier information and the structure.

Overview of Research Trajectories for Complex Aliphatic Amines and Tertiary Alcohols

The study of complex aliphatic amines and tertiary alcohols is driven by their prevalence in bioactive natural products and their utility in drug discovery. nih.gov Research in this area focuses on developing efficient and stereoselective synthetic methods to construct these sterically demanding motifs.

The synthesis of complex amines, particularly those with substituents on tertiary carbon atoms, can be challenging due to steric hindrance. acs.org Traditional alkylation methods may prove sluggish or fail entirely for highly hindered amines. acs.org Modern research often employs "hydrogen borrowing" or "hydrogen transfer" catalysis, where alcohols can be used to alkylate amines, offering a more efficient and atom-economical approach. nih.gov Bifunctional iridium complexes have shown high activity in such reactions under relatively mild, base-free conditions. acs.org

Simultaneously, the development of methods for the asymmetric synthesis of tertiary alcohols is a significant goal in organic chemistry. nih.gov These structures can enhance the lipophilicity and metabolic stability of drug candidates. nih.gov Advanced strategies include the desymmetric reduction of malonic esters, which provides a versatile route to enantioenriched α-tertiary amines and tertiary alcohols. nih.gov The ongoing development of novel catalysts and synthetic routes continues to push the boundaries of what is possible in the construction of these intricate and valuable molecular architectures. nih.govsioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25NO B3280257 6-Benzylamino-2-Methyl-2-Heptanol CAS No. 71173-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(benzylamino)-2-methylheptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-13(8-7-11-15(2,3)17)16-12-14-9-5-4-6-10-14/h4-6,9-10,13,16-17H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBAKWHMDUKQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Benzylamino 2 Methyl 2 Heptanol

Direct Synthesis Approaches

Direct synthesis involves the formation of the target molecule in a single, efficient step from readily available precursors. For a compound like 6-Benzylamino-2-Methyl-2-Heptanol, this would conceptually involve the direct coupling of an appropriate alcohol precursor with benzylamine (B48309).

The N-alkylation of amines with alcohols represents a highly atom-economical and environmentally benign method for forming C-N bonds, producing water as the sole byproduct. rsc.org This transformation has been extensively studied, with significant advancements made through the use of transition-metal catalysts.

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HA) principle is a powerful catalytic strategy. nih.govsemanticscholar.org This process avoids the need for pre-activation of the alcohol and the use of external oxidants or reductants. The general mechanism involves three key steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to an intermediate aldehyde or ketone.

The carbonyl intermediate undergoes condensation with an amine to form an imine, releasing a molecule of water.

The metal-hydride species, which holds the "borrowed" hydrogen, then reduces the imine to form the final N-alkylated amine product, regenerating the active catalyst for the next cycle. nih.gov

This methodology has been successfully applied using various transition metal catalysts, including both precious and earth-abundant metals. researchgate.netresearchgate.net

N-Alkylation Strategies Involving Secondary Alcohols

Transition Metal-Catalyzed N-Alkylation with Borrowing Hydrogen (Hydrogen Autotransfer) Methodology
Ruthenium-Catalyzed Amination of Secondary Alcohols

Ruthenium complexes are among the most effective and widely studied catalysts for the N-alkylation of amines with alcohols via the borrowing hydrogen pathway. acs.orgnih.gov Various ruthenium-based systems have been developed that demonstrate high efficiency for the amination of both primary and secondary alcohols. nih.govnih.gov For instance, dichloro(p-cymene)ruthenium(II) dimer in combination with ligands like bis(2-diphenylphosphinophenyl)ether (DPEphos) creates a versatile and efficient catalytic system for this transformation. nih.govacs.org Research has shown that these catalysts can facilitate the coupling of a wide range of alcohols and amines, leading to the desired products in good to excellent yields. acs.org

Catalyst SystemAlcohol SubstrateAmine SubstrateYield (%)Reference
[Ru(p-cymene)Cl₂]₂ / DPEphos1-PhenylethanolAniline95% nih.gov
Ru(II) Complex 1 CyclohexanolBenzylamine85% nih.govacs.org
Ru₃(CO)₁₂ / Phosphinopyrrole1-PhenylethanolButylamineHigh Yields acs.org
Nickel-Catalyzed N-Alkylation Systems

Driven by the need for more sustainable and cost-effective catalysts, significant research has focused on earth-abundant first-row transition metals like nickel. rsc.org Nickel-based catalysts have emerged as highly effective alternatives to precious metals for N-alkylation reactions via the hydrogen autotransfer mechanism. acs.org Well-defined, bench-stable nickel complexes coordinated with ligands such as azo-phenolates have been shown to efficiently execute the N-alkylation of anilines with various alcohols. acs.org In some cases, highly active and simple catalyst systems can be generated in situ from commercially available precursors like Ni(COD)₂ and a base, even under ligand-free conditions, demonstrating broad substrate scope and functional group tolerance. rsc.org Commercially available heterogeneous Ni catalysts have also proven effective for the direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) sources. acs.orgacs.org

Catalyst SystemAlcohol SubstrateAmine SubstrateYield (%)Reference
Ni(II)–NΛNΛO Pincer ComplexBenzyl alcoholAniline97% acs.org
Azo-phenolate Ni Complex1-PhenylethanolAniline94% acs.org
Ni(COD)₂ / KOH (ligand-free)Benzyl alcohol4-Fluoroaniline94% rsc.org
Ni/Al₂O₃–SiO₂Benzyl alcoholAq. NH₃High Conversion acs.org
Manganese-Catalyzed C-N Bond Formation

Manganese is another earth-abundant metal that has been successfully employed in borrowing hydrogen catalysis. semanticscholar.org The development of manganese-based catalysts for C-N bond formation is a significant step toward more sustainable chemical synthesis. beilstein-journals.org Pincer-type ligands, such as PN3-pincer ligands, have been instrumental in developing stable and active manganese(I) complexes for the N-alkylation of amines with both primary and secondary alcohols. researchgate.netbeilstein-journals.org These reactions can often be performed under relatively mild conditions with low catalyst loadings. beilstein-journals.org The versatility of manganese catalysts has also been demonstrated in the β-alkylation of secondary alcohols with primary alcohols, a related C-C bond-forming reaction that proceeds through the same borrowing hydrogen pathway.

Catalyst SystemAlcohol SubstrateAmine SubstrateConditionsYield (%)Reference
PN3-Pincer Mn(I) ComplexBenzyl alcoholAniline100 °C97% beilstein-journals.org
Mn(CO)₅Br / PPh₃Benzyl alcohol4-Methoxyaniline130 °C92% researchgate.net
Phosphine-free Mn(I) ComplexBenzyl alcoholPiperidine110 °C95% beilstein-journals.org
Tungsten-Catalyzed Direct N-Alkylation

Tungsten represents a less common but viable non-noble metal for mediating borrowing hydrogen reactions. nih.gov Research has led to the development of phosphine-free tungsten systems, such as W(phen)(CO)₄ (where phen is 1,10-phenanthroline), for the direct N-alkylation of anilines with primary alcohols. nih.govsci-hub.se This catalytic system is practical, easily accessible, and demonstrates tolerance to a broad range of functional groups, including sterically hindered substrates. nih.govchemrxiv.org Mechanistic studies suggest the reaction proceeds via an outer-sphere hydride elimination from a tungsten-alkoxy intermediate, which is considered the rate-determining step. sci-hub.se

Catalyst SystemAlcohol SubstrateAmine SubstrateConditionsYield (%)Reference
W(phen)(CO)₄Benzyl alcoholAniline1,4-Dioxane, 140 °C98% nih.govsci-hub.se
W(phen)(CO)₄1-ButanolAniline1,4-Dioxane, 140 °C85% sci-hub.se
W(phen)(CO)₄Benzyl alcohol4-Chloroaniline1,4-Dioxane, 140 °C96% nih.govsci-hub.se

Reductive Amination Pathways Utilizing Ketone Precursors

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. wikipedia.org For the synthesis of this compound, the ketone precursor is 6-methyl-2-heptanone. This process typically occurs in a single pot, where the ketone and amine form an imine intermediate that is concurrently or subsequently reduced. wikipedia.org

The initial step in reductive amination is the nucleophilic attack of benzylamine on the carbonyl carbon of 6-methyl-2-heptanone. wikipedia.org This is followed by the dehydration of the resulting hemiaminal intermediate to form a Schiff base, specifically an N-benzylidene-6-methyl-2-heptanamine. This condensation is a reversible reaction, and the removal of water can drive the equilibrium toward the formation of the imine. wikipedia.org

The reaction is often catalyzed by an acid. The imine intermediate can either be isolated before reduction or, more commonly, reduced in situ. wikipedia.org Various catalysts, including recyclable iron-based Lewis catalysts, have been developed to promote imine formation under greener conditions. researchgate.net

The reduction of the imine intermediate is the final step in forming the amine. This transformation of the carbon-nitrogen double bond can be achieved using various reducing agents. researchgate.net Common laboratory reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.net

Catalytic hydrogenation is another powerful technique, employing molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. organic-chemistry.org Homogeneous hydrogenation using transition metal complexes, like those of iridium, is also highly effective and can offer high levels of stereoselectivity in asymmetric syntheses. acs.orgresearchgate.net This method is considered atom-economical and is a cornerstone of modern amine synthesis. acs.org Recent advancements have also explored the use of visible-light photoredox catalysts for the transfer hydrogenation of imines. acs.org

Table 2: Reducing Agents for Imine Hydrogenation

Reducing Agent/Catalyst System Type Key Features
Sodium Borohydride (NaBH₄) Hydride Reagent Common, effective, used with a protic solvent like methanol. researchgate.net
Sodium Cyanoborohydride (NaBH₃CN) Hydride Reagent Milder than NaBH₄, selective for imines in the presence of ketones.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Heterogeneous Catalysis Widely used, high efficiency. organic-chemistry.org
Iridium Complexes (e.g., Ir-(S,S)-f-binaphane) Homogeneous Catalysis Enables enantioselective hydrogenation, high yields. acs.org

Stereoselective Synthesis of this compound

The carbon at the 6-position of this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Chiral Pool Approaches for 6-Substituted Heptanols

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ddugu.ac.inwikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org This approach is advantageous as it incorporates a pre-existing stereocenter, potentially simplifying the synthetic route to a specific enantiomer of the target molecule. wikipedia.org

To synthesize an enantiopure 6-substituted heptanol (B41253) derivative, one could select a chiral building block from nature that possesses a similar carbon skeleton or a functional group that can be elaborated into the desired structure. Terpenes such as (+)- or (-)-limonene, or acyclic terpenes like (+)- or (-)-citronellol, are versatile and inexpensive chiral starting materials. nih.gov For example, the synthesis could start from a chiral terpene that, through a series of stereoconservative reactions (e.g., oxidation, reduction, C-C bond formation/cleavage), is converted into a chiral precursor like (R)- or (S)-6-methyl-2-heptanone or a related 6-substituted heptanol. This chiral precursor would then undergo the N-alkylation or reductive amination steps described previously to yield the desired enantiomer of this compound.

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis. nih.govresearchgate.net

Ellman Homochiral tert-Butylsulfinamide Methodology

The use of enantiopure 2-methyl-2-propanesulfinamide, commonly known as tert-butanesulfinamide or the Ellman auxiliary, is a powerful and widely adopted method for the asymmetric synthesis of chiral amines and their derivatives, including amino alcohols. wikipedia.org The methodology relies on the condensation of the chiral sulfinamide with a ketone to form a chiral N-sulfinyl imine. This intermediate then undergoes diastereoselective nucleophilic addition. The tert-butanesulfinyl group not only activates the imine for addition but also serves as a potent chiral directing group, effectively shielding one face of the C=N bond. iupac.orgharvard.edu

For the synthesis of this compound, a plausible route would involve the condensation of (R)- or (S)-tert-butanesulfinamide with 6-benzylamino-2-heptanone. The resulting chiral N-sulfinyl ketimine would then be subjected to the addition of a methyl Grignard reagent (MeMgBr) or methyllithium (MeLi). The bulky tert-butylsulfinyl group directs the incoming nucleophile to the opposite face, leading to a high degree of diastereoselectivity. harvard.edu The final step involves the removal of the sulfinyl auxiliary under mild acidic conditions, typically with HCl in an alcohol solvent, to afford the desired chiral tertiary amino alcohol. iupac.org

The stereochemical outcome is dictated by a transition state model where the sulfinyl group and the larger substituent on the imine are oriented away from each other to minimize steric hindrance, leaving one face preferentially open for nucleophilic attack. harvard.edu

Table 1: Diastereoselective Addition to Chiral N-sulfinyl Imines (Illustrative Examples)

Ketone Precursor Nucleophile Diastereomeric Ratio (dr) Reference
Aryl Ketimine MeMgBr >95:5 harvard.edu
Aliphatic Ketimine MeLi 88:12 to >99:1 iupac.org

Catalytic Asymmetric Transformations

Catalytic asymmetric methods offer an efficient alternative to stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation of Amino Ketones

Asymmetric hydrogenation is a highly efficient method for the synthesis of chiral alcohols from prochiral ketones. nih.gov In the context of synthesizing this compound, this approach would involve the hydrogenation of a precursor such as 6-benzylamino-2-heptanone. This transformation utilizes a chiral transition metal catalyst, often based on ruthenium (Ru), iridium (Ir), or cobalt (Co), complexed with chiral ligands. nih.govnih.gov

The process involves the activation of molecular hydrogen by the metal complex and its subsequent transfer to the carbonyl group of the ketone. The chiral ligands create a sterically defined environment around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to the selective formation of one enantiomer of the alcohol product. nih.govprinceton.edu For amino ketones, the amino group can act as a coordinating group, assisting in the binding of the substrate to the catalyst and enhancing both reactivity and enantioselectivity. nih.gov Cobalt-catalyzed systems, for instance, have been developed for the asymmetric hydrogenation of α-primary amino ketones, achieving high yields and enantioselectivities (up to 99% ee) in short reaction times. nih.gov

Table 2: Performance of Chiral Catalysts in Asymmetric Hydrogenation of Ketones

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
Co-complex with PNN ligand α-Amino Ketones up to 99% nih.gov
η⁶-arene/TsDPEN–Ru Aromatic Ketones up to 98% nih.gov
Diastereoselective Reduction of β-Amino Ketones

The diastereoselective reduction of β-amino ketones is a key strategy for producing 1,3-amino alcohols with specific relative stereochemistry (syn or anti). While the target molecule is a 1,5-amino alcohol, the principles governing these reductions are applicable to the reduction of δ-amino ketones like 6-benzylamino-2-heptanone. The stereochemical outcome is highly dependent on the choice of reducing agent and the nature of the nitrogen-protecting group, which influences whether the reaction proceeds through a chelation-controlled or non-chelation-controlled pathway. nih.govresearchgate.net

In a chelation-controlled reduction, a Lewis acidic reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the amino group, forming a rigid cyclic intermediate. Hydride delivery then occurs from the less hindered face, leading to a predictable diastereomer. For example, the use of zinc borohydride (Zn(BH₄)₂) often favors the formation of syn-amino alcohols. researchgate.net

Conversely, non-chelation control, often observed with bulky reducing agents that cannot form a chelate, leads to the opposite diastereomer. The reduction of β-amino ketones with samarium(II) iodide (SmI₂) has been shown to be highly versatile, where the choice of N-protecting group can switch the selectivity between the syn and anti products. nih.gov

Enantioselective Hydroamination and Hydrosilylation Strategies

Enantioselective hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. While a less direct route to the target molecule, it could be used to synthesize a chiral amine precursor which is then further elaborated. For instance, the hydroamination of an appropriately substituted alkene could establish the chiral center at the C6 position.

A more direct approach is the asymmetric hydrosilylation of a ketone precursor. This reaction involves the addition of a silicon hydride (silane) across the C=O bond, catalyzed by a chiral transition metal complex. The resulting silyl (B83357) ether is then hydrolyzed to yield the chiral alcohol. This method avoids the use of stoichiometric metal hydrides and often proceeds with high enantioselectivity. Zirconium-based catalysts have shown activity in hydrosilylation reactions. researchgate.net

Diastereoselective Grignard Additions to Chiral Intermediates

This strategy involves the addition of a Grignard reagent to an electrophile containing a chiral directing group. The Ellman methodology described in section 2.2.2.1 is a prime example of this approach. researchgate.net Other chiral auxiliaries can also be employed to achieve high levels of stereocontrol.

For example, chiral auxiliaries derived from amino alcohols like pseudoephedrine or pseudoephenamine can be used to direct the alkylation of amides. nih.govharvard.edu In the context of synthesizing this compound, one could envision a strategy involving the addition of a methyl Grignard reagent to a chiral imine or a related electrophilic intermediate derived from a 6-benzylamino-2-heptanone precursor. The chiral auxiliary, covalently bonded to the substrate, creates a diastereomeric intermediate that reacts with the Grignard reagent to preferentially form one diastereomer of the product. Subsequent removal of the auxiliary reveals the enantiomerically enriched amino alcohol. The stereochemical outcome is typically governed by steric factors, where the auxiliary blocks one face of the electrophilic center, forcing the nucleophile to approach from the opposite side. nih.gov

Synthesis of Key Intermediates

The synthesis of this compound relies on the strategic construction of key intermediates that establish the core carbon skeleton and introduce the necessary functional groups. Methodologies often focus on creating either a suitable ketone precursor for subsequent amination or other reactive intermediates like unsaturated precursors or epoxides.

A primary route to the target amino alcohol involves the synthesis of a substituted heptanone, which can then undergo reductive amination. The key precursor for this strategy is 6-methyl-2-heptanone. This ketone possesses the required seven-carbon branched chain, which serves as the foundation for the final molecule.

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it highly suitable for constructing the branched carbon framework of heptanone precursors. organic-chemistry.orgmasterorganicchemistry.com Grignard reagents, or organomagnesium halides, act as potent nucleophiles that can react with various electrophiles, including nitriles and esters, to yield ketones after hydrolysis. organic-chemistry.orgursinus.edu

A plausible synthetic route to 6-methyl-2-heptanone using this methodology involves the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with acetonitrile (B52724). In this process, the isobutyl group adds to the carbon of the nitrile, forming a metalloimine intermediate. Subsequent acidic workup hydrolyzes this intermediate to produce the target ketone, 6-methyl-2-heptanone. organic-chemistry.org This approach effectively constructs the required branched carbon chain in a single C-C bond-forming step.

Reactant 1Reactant 2SolventKey StepProduct
Isobutyl bromideMagnesium (Mg)Diethyl etherFormation of Grignard reagentIsobutylmagnesium bromide
Isobutylmagnesium bromideAcetonitrile (CH₃CN)Diethyl etherNucleophilic addition to nitrileMetalloimine intermediate
Metalloimine intermediateAqueous Acid (e.g., H₃O⁺)-Hydrolysis6-Methyl-2-heptanone

This interactive table outlines the steps for a Grignard-based synthesis of a key heptanone precursor.

An alternative strategy involves the use of unsaturated precursors, which contain carbon-carbon double bonds that can be functionalized or reduced in later steps. A common and commercially available starting material is 6-methyl-5-hepten-2-one. The synthesis of the target compound can proceed via the direct reductive amination of this unsaturated ketone.

In this one-pot reaction, 6-methyl-5-hepten-2-one reacts with benzylamine to form an intermediate imine (or enamine). A reducing agent present in the reaction mixture then reduces both the imine and the carbon-carbon double bond to yield this compound. This tandem approach, which combines C-N bond formation and reduction, is an efficient method for producing γ-amino alcohols. organic-chemistry.org Alternatively, allylic C-H amination techniques on unsaturated hydrocarbon chains can also furnish valuable unsaturated amino alcohol precursors. nih.gov

PrecursorAmine SourceReducing AgentKey TransformationProduct
6-Methyl-5-hepten-2-oneBenzylamineH₂/Catalyst (e.g., Pd/C)Reductive Amination6-Benzylamino-2-methyl-2-heptanone
6-Methyl-5-hepten-2-oneBenzylamineNaBH₃CNReductive Amination6-Benzylamino-2-methyl-2-heptanone

This interactive table summarizes the components for synthesizing the target compound's ketone precursor from an unsaturated precursor.

The use of chiral epoxide intermediates represents a robust and highly stereoselective method for synthesizing amino alcohols. tandfonline.com This pathway involves the ring-opening of an epoxide with an amine, a reaction known as aminolysis. researchgate.net The synthesis begins with an alkene precursor, such as 2,6-dimethyl-2-heptene, which is subjected to asymmetric epoxidation to create a chiral epoxide. This step establishes the stereochemistry of the final product.

The subsequent step is the nucleophilic ring-opening of the epoxide by benzylamine. mdpi.com The amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol. organic-chemistry.org This reaction is often catalyzed by Lewis acids to enhance reactivity and can exhibit high regioselectivity, with the amine typically attacking the less sterically hindered carbon of the epoxide. masterorganicchemistry.comresearchgate.netorganic-chemistry.org This methodology is particularly valuable for producing enantiomerically pure amino alcohols. mdpi.com

Epoxide PrecursorAmineCatalyst (Optional)SolventKey Transformation
(R)-2,3-epoxy-2,6-dimethylheptaneBenzylamineZinc(II) perchlorateSolvent-freeRegioselective ring-opening organic-chemistry.org
(S)-2,3-epoxy-2,6-dimethylheptaneBenzylamineIndium(III) bromideDichloromethaneMild and efficient aminolysis

This interactive table illustrates the key components for the aminolysis of a chiral epoxide intermediate.

Preparation of Substituted Heptanone Precursors

Novel Synthetic Strategies and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Principles of green chemistry, such as atom economy and the use of highly efficient catalysts, are critical in evaluating and designing synthetic routes for compounds like this compound. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comgold-chemistry.org Reactions with high atom economy are considered "greener" as they generate less waste. researchgate.net

Direct reductive amination of a ketone precursor (e.g., 6-methyl-2-heptanone) with benzylamine stands out as a highly atom-economical route. wikipedia.org In this process, the ketone and amine combine, and with the addition of a hydrogen source, the only byproduct is water, leading to a theoretical atom economy approaching 100%.

In contrast, a multi-step synthesis involving the conversion of an alcohol to a leaving group (e.g., a tosylate or halide), followed by nucleophilic substitution with benzylamine, exhibits significantly lower atom economy. This is because the atoms of the leaving group and the resulting salts are considered waste products. primescholars.com

The efficiency of these reactions is heavily dependent on the catalyst used. Modern catalysis focuses on developing systems that operate under mild conditions, require low catalyst loadings, and are recyclable. univ-lille.fr For reductive amination, noble metal catalysts based on iridium, ruthenium, rhodium, and palladium have demonstrated high activity and selectivity. univ-lille.frmdpi.com These catalysts facilitate the reaction via a "hydrogen borrowing" or transfer hydrogenation mechanism, often using benign hydrogen sources like formic acid, which avoids the need for high-pressure hydrogen gas. mdpi.com The development of such catalytic systems is crucial for creating more sustainable and efficient pathways for amine synthesis. wikipedia.org

Synthetic RouteKey TransformationByproductsAtom EconomyGreen Chemistry Principle
Route ADirect Reductive AminationWater (H₂O)High (~93%)Maximizing atom economy, waste prevention.
Route BTosylation followed by Substitutionp-Toluenesulfonic acid, SaltsLow (~60%)Poor atom economy due to stoichiometric reagents.

This interactive table compares the atom economy of two different synthetic strategies.

Solvent-Free and Aqueous Medium Reactions for Amino Alcohol Production

In alignment with the principles of green chemistry, significant research efforts have been directed towards developing synthetic routes that minimize or eliminate the use of volatile and hazardous organic solvents. For the production of amino alcohols, such as this compound, methodologies utilizing solvent-free conditions or aqueous media represent a substantial advancement. These approaches not only reduce environmental impact but can also lead to simplified reaction procedures, easier product isolation, and improved reaction rates and selectivity. The primary route explored under these conditions is the nucleophilic ring-opening of epoxides with amines.

Solvent-Free Reactions

Performing reactions without a solvent is a cornerstone of green synthesis. In the context of amino alcohol production, this typically involves the direct reaction of an amine with an epoxide, often facilitated by a catalyst or thermal energy.

Research has demonstrated that a variety of epoxides can undergo ring-opening by aromatic and aliphatic amines to yield the corresponding β-amino alcohols in high yields under solvent-free conditions. researchgate.net In some cases, the reaction can proceed without any catalyst, though this may require elevated temperatures.

More commonly, catalysts are employed to facilitate the reaction under milder conditions and with greater efficiency. A range of catalysts have been proven effective, including:

Zinc(II) Perchlorate Hexahydrate [Zn(ClO₄)₂·6H₂O]: This commercially available salt has been identified as a highly efficient catalyst for the aminolysis of epoxides, affording β-amino alcohols in high yields with excellent chemo-, regio-, and stereoselectivities. acs.orgnih.govorganic-chemistry.org

Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid acid catalyst has shown excellent activity for the ring-opening of epoxides with aromatic amines, providing high regioselectivity under solvent-free conditions.

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This inexpensive and readily available reagent catalyzes the synthesis of β-amino alcohols from epoxides under solvent-free conditions, featuring short reaction times and excellent yields. tandfonline.com

Lithium Bromide (LiBr): As an inexpensive salt, LiBr serves as an efficient catalyst for the ring-opening of epoxides, providing an environmentally friendly path to β-amino alcohols.

These solvent-free methods are characterized by their operational simplicity, reduced waste generation, and often high reaction yields. The choice of catalyst can influence the regioselectivity of the reaction, particularly with unsymmetrical epoxides. acs.orgnih.gov

Interactive Data Table: Examples of Solvent-Free Synthesis of β-Amino Alcohols

EpoxideAmineCatalyst / ConditionsYield (%)
Styrene OxideAnilineZn(ClO₄)₂·6H₂O (0.5 mol%), 60°C95
Cyclohexene OxideAnilineCyanuric Chloride (5 mol%), RT, 10 min96
Propylene OxideBenzylamineLiBr (10 mol%), 70°C92
Styrene OxideAnilineSulfated Zirconia, 50°C94
Cyclohexene Oxide4-ChloroanilineZn(OAc)₂/podand, 80°C92

Aqueous Medium Reactions

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. Its use as a reaction medium for the synthesis of amino alcohols has been successfully explored. The mild aminolysis of various epoxides can proceed in water to give β-amino alcohols with high selectivity and in excellent yields, often without the need for any catalyst. organic-chemistry.org

In catalyst-free systems, heating water to 60°C or 100°C can promote the effective ring-opening of epoxides by amines and other nucleophiles. acs.org It is proposed that hot water can act as a modest acid catalyst, facilitating the reaction. acs.org

To achieve higher yields and enantioselectivities, particularly in asymmetric synthesis, catalysts are often employed. Scandium(III) triflate [Sc(OTf)₃] derivatives, for example, have been used to catalyze the asymmetric ring-opening of meso-epoxides with aromatic amines in water, affording β-amino alcohols in high yields and with excellent enantioselectivities. organic-chemistry.org Similarly, heteropoly acids have been found to be effective and efficient catalysts for the ring-opening of epoxides with various aromatic amines in water, offering mild reaction conditions and a simple work-up procedure.

The use of an aqueous medium provides a safe and environmentally benign alternative to traditional organic solvents for the synthesis of this important class of compounds.

Interactive Data Table: Examples of Aqueous Medium Synthesis of β-Amino Alcohols

EpoxideAmineCatalyst / ConditionsYield (%)
Styrene OxideAnilineNone, H₂O, 100°C, 3h92
Cyclohexene OxideAnilineSc(OSO₃C₁₂H₂₅)₃, H₂O, RT95
Propylene OxideAnilineNone, H₂O, Reflux, 10h85
Styrene OxideAnilineHeteropoly Acid, H₂O, RT92
1,2-EpoxybutaneAnilineNone, H₂O, 60°C, 18h94

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 6-Benzylamino-2-Methyl-2-Heptanol, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Multi-Dimensional NMR (2D NMR): COSY, HMQC, HMBC for Connectivity Assignment

Two-dimensional NMR experiments are indispensable for unraveling complex spin systems and establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the spin systems of the heptanol (B41253) backbone and the benzyl (B1604629) group. For instance, the methine proton at C6 would show a correlation to the adjacent methylene (B1212753) protons at C5 and the methyl protons at C7.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. Each protonated carbon in the molecule would produce a cross-peak in the HMQC/HSQC spectrum, linking its ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for connecting different spin systems and identifying quaternary carbons. For example, the protons of the benzylic methylene group would show correlations to the quaternary C1' and the methine C2' and C6' of the phenyl ring, as well as to the C6 of the heptanol chain. Similarly, the methyl protons at C1 and C8 would show correlations to the quaternary C2.

A hypothetical table of expected 2D NMR correlations for this compound is presented below to illustrate the power of these techniques.

Proton (¹H)Expected COSY Correlations (with ¹H)Expected HMBC Correlations (with ¹³C)
H on Benzyl CH₂H on C2'/C6', H on NHC1' (ipso-C), C2'/C6', C6
H on Phenyl RingOther Phenyl H'sOther Phenyl C's
H on NHH on C6, H on Benzyl CH₂C6, Benzyl CH₂, C5, C7
H on C6H on C5, H on C7, H on NHC4, C5, C7, C8, Benzyl CH₂
H on C5H on C4, H on C6C3, C4, C6, C7
H on C4H on C3, H on C5C2, C3, C5, C6
H on C3H on C4C2, C4, C5
H on C1/C8NoneC2, C3
H on C7H on C6C5, C6

NMR Chemical Shift Prediction and Analysis for Conformational Insight

The precise chemical shifts of protons and carbons are sensitive to their local electronic and steric environment. Computational methods can predict NMR chemical shifts, and a comparison of these predicted values with experimental data can provide valuable insights into the preferred conformation of the molecule in solution. Factors such as the orientation of the bulky benzyl group and the conformation of the flexible heptanol chain would significantly influence the observed chemical shifts.

Techniques for Absolute Configuration Determination (e.g., Chiral Derivatizing Agents)

This compound possesses a chiral center at the C6 position. Determining the absolute configuration (R or S) at this center requires specialized techniques. One common approach involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure reagents that react with the amino or alcohol functional group to form a pair of diastereomers. The NMR spectra of these diastereomers will exhibit different chemical shifts, particularly for protons near the chiral center. By analyzing these differences, and often by comparing them to established models, the absolute configuration of the original molecule can be deduced.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands for different functional groups.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3400-3200 (broad)
N-H (Secondary Amine)Stretching3350-3310 (weak to medium)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=C (Aromatic)Stretching1600-1450
N-HBending1650-1580
C-O (Alcohol)Stretching1260-1050
C-N (Amine)Stretching1250-1020

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While polar bonds like O-H and N-H tend to give strong signals in FTIR, non-polar and symmetric bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals. The combination of both FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and uncovering structural details of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₅H₂₅NO) is 235.37 g/mol . sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for identifying and quantifying volatile compounds in a sample. unl.edu For this compound, a GC-MS analysis would confirm its identity via its mass spectrum and assess its purity by separating it from any volatile impurities.

In a typical GC-MS analysis, the compound would first traverse a GC column, and its retention time would serve as an initial identifier. Upon entering the mass spectrometer, it undergoes ionization, commonly electron ionization (EI), which generates a molecular ion (the ionized, intact molecule) and a series of characteristic fragment ions.

The fragmentation of this compound is predictable based on established chemical principles. libretexts.org Key fragmentation pathways include:

Alpha-Cleavage: This is a characteristic fragmentation for amines and alcohols. libretexts.org Cleavage of the bond between the benzyl group and the nitrogen atom results in the loss of a benzyl radical (C₇H₇•) and the formation of a fragment ion. A highly prominent peak is expected for the stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. Another alpha-cleavage adjacent to the nitrogen on the heptane (B126788) chain would produce a resonance-stabilized iminium ion.

Dehydration: The tertiary alcohol group can easily lose a molecule of water (H₂O, mass 18) from the molecular ion, leading to a peak at m/z 217.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/zPredicted Fragment IonFragmentation Pathway
235[C₁₅H₂₅NO]⁺•Molecular Ion (M⁺•)
220[C₁₄H₂₂NO]⁺Loss of methyl radical (•CH₃) from the tertiary alcohol position
217[C₁₅H₂₃N]⁺•Loss of water (H₂O) from the molecular ion
134[C₉H₁₂N]⁺Alpha-cleavage at the C5-C6 bond, forming [CH(CH₃)NHCH₂C₆H₅]⁺
91[C₇H₇]⁺Tropylium ion, resulting from the cleavage of the benzyl group

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For compounds that may not be sufficiently volatile or stable for GC analysis, or when analyzing them within complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov this compound, as a basic compound, is well-suited for analysis by reversed-phase liquid chromatography coupled with a mass spectrometer using positive ion electrospray ionization (ESI). chromatographyonline.com

In a typical LC-MS/MS workflow, the first stage of mass spectrometry (MS1) isolates the protonated parent molecule, [M+H]⁺, which for this compound would be at m/z 236. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass spectrometry (MS2). researchgate.net This process is highly specific and is often used for quantitative analysis in a mode known as Multiple Reaction Monitoring (MRM). mdpi.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Identity of Product Ion
236.2218.2[M+H - H₂O]⁺
236.2135.1[CH(CH₃)NH₂CH₂C₆H₅]⁺
236.291.1[C₇H₇]⁺ (Tropylium ion)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula, as very few combinations of atoms will have the same exact mass.

For this compound (C₁₅H₂₅NO), the calculated exact mass of its protonated ion ([M+H]⁺) is 236.2014 Da. An HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for the Protonated Ion of this compound

ParameterValue
Molecular FormulaC₁₅H₂₅NO
Ion[M+H]⁺
Calculated Exact Mass236.2014 Da
Required Mass Accuracy (ppm)< 5 ppm

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of chromatographic method depends on the physical and chemical properties of the analyte and the goals of the analysis, such as purity assessment, purification, or chiral resolution.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and purification. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be effective for assessing the purity of this compound. The presence of the benzyl group allows for sensitive detection using an ultraviolet (UV) detector.

A critical feature of this compound is the presence of a chiral center at the 6th carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers. While enantiomers have identical physical properties in an achiral environment, they often exhibit different pharmacological activities. HPLC using a Chiral Stationary Phase (CSP) is a powerful technique for separating these enantiomers. Alternatively, the compound can be derivatized with a chiral agent to create diastereomers, which can then be separated on a standard achiral column. mdpi.com

Table 4: Illustrative HPLC Method for Chiral Resolution

ParameterDescription
Column Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Hexane/Isopropanol mixture
Detection UV at 254 nm
Result Baseline separation of the (R)- and (S)-enantiomers

Gas Chromatography (GC) for Volatility and Purity Assessments

Beyond its use in GC-MS, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method for assessing the purity of volatile compounds. The technique provides quantitative data based on the area of the chromatographic peak. For this compound, a high-temperature capillary column would be used to ensure adequate volatilization.

A standardized measure for reporting GC retention is the Kovats Retention Index (I), which normalizes the retention time of a compound to those of adjacent n-alkanes. While the index for the title compound is not published, data for the structurally related compound 6-amino-2-methyl-2-heptanol is available and can serve as a reference point. nist.gov

Table 5: Hypothetical GC Conditions for Purity Analysis

ParameterCondition
Column DB-5 or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID) at 300 °C
Carrier Gas Helium or Hydrogen

Derivatization Strategies for Enhanced GC/HPLC Analysis of Amino Alcohols

The analysis of amino alcohols such as this compound by gas chromatography (GC) and high-performance liquid chromatography (HPLC) often presents challenges. Due to the presence of polar amino (-NH) and hydroxyl (-OH) groups, these compounds can exhibit low volatility, poor thermal stability, and a tendency to produce broad, tailing peaks in chromatograms due to hydrogen bonding and adsorption on the column. nih.govsigmaaldrich.com Derivatization is a chemical modification process used to convert the analyte into a product with improved chromatographic properties. sigmaaldrich.com This process typically involves replacing the active hydrogen atoms in the polar functional groups with nonpolar moieties, leading to increased volatility, thermal stability, and enhanced detection. sigmaaldrich.comsigmaaldrich.com

For GC analysis, common derivatization methods include silylation, acylation, and alkylation. libretexts.org Silylation, for instance, replaces active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comlibretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com MTBSTFA is particularly noted for forming TBDMS derivatives that are more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.com Acylation involves the introduction of an acyl group, often by reacting the amino alcohol with an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or acetic anhydride. sigmaaldrich.com This not only improves volatility but can also be used for chiral separations. sigmaaldrich.com

In HPLC, derivatization is primarily employed to attach a "tag" to the molecule that enhances its detectability, especially for UV-Visible or fluorescence detectors. libretexts.org Since aliphatic alcohols and amines often lack a strong chromophore or fluorophore, derivatization is essential for achieving low detection limits. libretexts.org Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) react with primary and secondary amines and hydroxyl groups to introduce a highly conjugated aromatic system, which strongly absorbs UV light. libretexts.org For chiral separations via HPLC, a chiral derivatizing agent (CDA) is used to convert the enantiomers of the amino alcohol into diastereomers. nih.gov These diastereomers can then be separated on a standard achiral column. nih.govsigmaaldrich.com Commonly used CDAs for amino-containing compounds include Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov

The choice of derivatization strategy depends on the analytical goal, whether it is to improve chromatographic behavior for routine analysis or to resolve stereoisomers for chiral purity determination. nih.govresearchgate.net

Table 1: Common Derivatization Reagents for Amino Alcohols

Derivatization Method Reagent Target Functional Group(s) Analytical Technique Key Advantages
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Amine, Hydroxyl GC-MS Forms stable derivatives, less moisture sensitive. sigmaaldrich.com
Acylation Trifluoroacetic anhydride (TFAA) Amine, Hydroxyl GC Produces volatile derivatives; can enable enantioreversal. sigmaaldrich.com
Alkylation/Acylation Ethyl Chloroformate / Alcohol Amine, Carboxyl (in amino acids) GC-MS Rapid reaction for forming diastereomers for chiral analysis. researchgate.net
UV-Tagging 1-fluoro-2,4-dinitrobenzene (FDNB) Primary/Secondary Amine, Hydroxyl HPLC-UV Introduces a strong chromophore for enhanced UV detection. libretexts.org
Chiral Derivatization Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) Amine HPLC-UV/MS Creates diastereomers for chiral separation with high enantioselectivity. nih.gov

| Aqueous Derivatization | Benzoyl Chloride (BC) | Primary/Secondary Amine, Hydroxyl | UHPLC-MS/MS | Allows for derivatization in aqueous samples, enhancing retention and ionization. acs.org |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, which may exist as a crystalline solid, XRD can provide definitive information about its crystal lattice, molecular conformation, and intermolecular interactions, such as hydrogen bonding, in the solid state. cam.ac.ukresearchgate.net

The technique relies on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. This diffraction pattern is unique to the specific crystal structure. cam.ac.uk For structure determination, single-crystal XRD is the gold standard. However, growing single crystals of sufficient size and quality can be challenging. cam.ac.uk

In cases where only microcrystalline powder is available, powder X-ray diffraction (PXRD) is utilized. cam.ac.uk While more complex, modern methods allow for complete structure solution directly from high-quality PXRD data. researchgate.netnih.gov A combined approach using three-dimensional electron diffraction (3D-ED) data to determine the unit cell and space group, followed by structure refinement using PXRD data, has proven successful for complex organic molecules like amino acids. cam.ac.ukresearchgate.net This protocol can overcome challenges such as the presence of multiple crystalline phases (polymorphism) or preferred orientation of crystallites in the powder sample. cam.ac.uk

The process of structure determination from diffraction data involves several key steps:

Data Collection : Measuring the diffraction pattern from the crystalline sample.

Unit Cell and Space Group Determination : Indexing the diffraction peaks to define the dimensions and symmetry of the basic repeating unit of the crystal. nih.gov

Structure Solution : Determining the initial positions of the atoms within the asymmetric unit, often using computational "direct-space" methods. researchgate.net

Structure Refinement : Optimizing the atomic positions and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. nih.gov

Structure Validation : Confirming the correctness of the final structure, often with the aid of other techniques like solid-state NMR and computational energy calculations (e.g., DFT-D). cam.ac.uknih.gov

A successful XRD analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles, defining its molecular geometry in the solid state. It would also reveal the packing arrangement of molecules in the crystal and the network of hydrogen bonds involving the amino and hydroxyl groups, which are critical to understanding its physical properties.

Table 2: Illustrative Crystallographic Data from a Hypothetical XRD Analysis

Parameter Description Example Value
Crystal System The symmetry class of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. a = 10.5 Å, b = 7.8 Å, c = 18.2 Å, β = 95.1°
Volume (V) The volume of the unit cell. 1481 ų
Z The number of molecules per unit cell. 4
Calculated Density (ρ) The density of the crystal calculated from the structure. 1.115 g/cm³
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. < 0.05

| Hydrogen Bond Distances | Key intermolecular distances indicating hydrogen bonds (e.g., O-H···N or N-H···O). | 2.8 - 3.1 Å |


Computational and Theoretical Studies of 6 Benzylamino 2 Methyl 2 Heptanol

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like 6-Benzylamino-2-Methyl-2-Heptanol and how its shape influences its properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics methods would be employed to rapidly explore a wide range of possible conformations of the molecule. This would be followed by molecular dynamics simulations to understand how the molecule behaves over time at a given temperature, providing insight into its flexibility and the accessibility of different conformational states.

No specific MM or MD simulation data for this compound was found in the searched literature.

Quantum Chemical Calculations for Conformational Stability (e.g., DFT, ab initio)

High-level quantum chemical calculations, such as Density Functional Theory (DFT), would be used to accurately determine the energies of the various conformations identified through MM and MD simulations. This would allow for the identification of the most stable, low-energy conformations of the molecule.

Specific DFT or ab initio calculations regarding the conformational stability of this compound are not available in the public domain.

Rotational Barriers and Preferred Conformations of the Benzylamino Moiety

A key aspect of the conformational analysis would be the study of the rotational barriers around the single bonds, particularly those connecting the benzyl (B1604629) group and the amino group to the heptanol (B41253) backbone. This analysis would reveal the preferred spatial arrangement of the bulky benzylamino group relative to the rest of the molecule.

No data on the rotational barriers or preferred conformations of the benzylamino moiety for this specific compound could be located.

Intramolecular Hydrogen Bonding Interactions (N-H…O, C-H…π)

The presence of both a hydroxyl (-OH) group and a secondary amine (N-H) group suggests the possibility of intramolecular hydrogen bonding. Computational studies would investigate the likelihood and strength of an N-H…O hydrogen bond, which would significantly influence the molecule's preferred conformation. Additionally, the interaction between C-H bonds and the pi-system of the benzyl ring (C-H…π interactions) would be examined.

While the potential for such interactions exists, no specific computational studies confirming or quantifying them for this compound have been published.

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A HOMO-LUMO analysis for this compound has not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a clear picture of chemical bonding and intramolecular interactions. uni-muenchen.dewikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concepts. uni-muenchen.dewisc.edu For this compound, NBO analysis elucidates the charge distribution across the molecule, highlighting the effects of the electron-donating benzylamine (B48309) group and the polar hydroxyl group.

The analysis reveals significant charge delocalization from the nitrogen lone pair to adjacent antibonding orbitals, a phenomenon known as hyperconjugation. nih.govyoutube.com This interaction stabilizes the molecule and influences its reactivity. The calculated natural charges on key atoms quantify the electron distribution. The nitrogen atom of the secondary amine and the oxygen atom of the tertiary alcohol are expected to carry significant negative charges due to their high electronegativity, making them sites for potential electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogen and oxygen, as well as the adjacent carbon atoms, exhibit positive charges. Second-order perturbation theory analysis within the NBO framework quantifies the energetic significance of these donor-acceptor (bond-antibond) interactions. uni-muenchen.de For instance, the interaction between the nitrogen lone pair (donor) and the antibonding orbitals of adjacent C-H or C-C bonds (acceptor) indicates the extent of electron delocalization.

Below is a hypothetical data table illustrating the kind of results obtained from an NBO analysis for this compound. The values represent the natural charges on selected atoms, indicating their relative electron density.

Table 1: Illustrative Natural Charges on Selected Atoms of this compound from NBO Analysis
AtomNatural Charge (e)
O (hydroxyl)-0.75
N (amine)-0.58
H (on N)+0.39
H (on O)+0.48
C (attached to O)+0.35
C (attached to N)+0.15
C (benzyl, ipso)-0.12

Conceptual Density Functional Theory (DFT) for Chemical Potential, Hardness, and Electrophilicity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of chemical systems using a set of global reactivity descriptors. mdpi.comnih.gov These descriptors, including chemical potential (μ), hardness (η), and electrophilicity (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comijsr.net These parameters offer a quantitative measure of a molecule's stability and its tendency to react as an electrophile or nucleophile. acs.org

The chemical potential (μ) indicates the tendency of electrons to escape from the system; a higher (less negative) chemical potential suggests greater reactivity and a tendency to donate electrons (nucleophilicity). sciencesconf.org It is calculated as the average of the HOMO and LUMO energies. Chemical hardness (η) represents the resistance to a change in electron distribution. mdpi.com A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity. mdpi.comElectrophilicity (ω) provides a measure of the energy stabilization when a system acquires an additional electronic charge from the environment. ijsr.net A higher electrophilicity index points to a greater capacity to act as an electrophile. mdpi.com

The following table provides illustrative values for the conceptual DFT descriptors for this compound, calculated from its HOMO and LUMO energies.

Table 2: Illustrative Conceptual DFT Global Reactivity Descriptors for this compound
DescriptorFormulaIllustrative Value
HOMO Energy--8.5 eV
LUMO Energy-+1.5 eV
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 25.0 eV
Electrophilicity Index (ω)μ² / (2η)1.225 eV

Spectroscopic Property Prediction

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods, particularly those based on DFT, have become indispensable for predicting Nuclear Magnetic Resonance (NMR) parameters. nih.govacs.org These predictions are crucial for structure elucidation and for assigning complex experimental spectra. nih.govescholarship.org The gauge-including atomic orbital (GIAO) method is a common approach used within a DFT framework to calculate isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.orgacs.org

For this compound, predicting the ¹H and ¹³C NMR spectra would involve first finding the molecule's low-energy conformations, as chemical shifts are sensitive to the molecular geometry. The final predicted spectrum is often a Boltzmann-averaged spectrum over several stable conformers. The accuracy of these predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C, depending on the level of theory and basis set used. nih.govnsf.gov

A computational analysis would provide predicted chemical shifts for all unique protons and carbons. For instance, the protons of the benzyl group would appear in the aromatic region, while the methyl protons on the heptanol chain would be in the aliphatic region. The chemical environment heavily influences these shifts; for example, the carbons directly bonded to the nitrogen and oxygen atoms are expected to be significantly deshielded and appear at higher ppm values in the ¹³C NMR spectrum. libretexts.org

An illustrative table of predicted NMR chemical shifts is presented below.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl Aromatic Protons7.20 - 7.40127.0 - 140.0
Benzyl CH₂ Protons3.8554.0
Amine N-H Proton2.50 (broad)-
Heptanol C2-OH Proton3.50 (broad)-
Heptanol C6-H Proton2.9059.0
Heptanol C2-CH₃ Protons1.2529.0
Heptanol C2 Carbon-71.0

Simulated Vibrational Spectra (IR, Raman) for Comparison with Experimental Data

Computational vibrational spectroscopy is a vital tool for interpreting and assigning experimental infrared (IR) and Raman spectra. acs.org By calculating the vibrational frequencies and their corresponding intensities using methods like DFT, a theoretical spectrum can be generated. nih.gov This simulated spectrum aids in assigning the various peaks in an experimental spectrum to specific molecular motions, such as stretching, bending, and wagging of functional groups. aip.org

For this compound, a simulated spectrum would reveal characteristic vibrational modes. The O-H and N-H stretching vibrations are expected in the high-frequency region (around 3300-3500 cm⁻¹). orgchemboulder.comdummies.com The O-H stretch is typically broad due to hydrogen bonding, while the secondary amine N-H stretch is generally sharper. orgchemboulder.com Aromatic C-H stretches from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹). orgchemboulder.com

Comparing the simulated spectra with experimental data allows for a detailed structural confirmation. Discrepancies between calculated and observed frequencies, which often arise from the harmonic approximation used in calculations and solvent effects, can be corrected using empirical scaling factors.

The table below lists some of the key hypothetical vibrational frequencies for this compound.

Table 4: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchTertiary Alcohol3450 (broad)
N-H StretchSecondary Amine3350 (medium, sharp)
Aromatic C-H StretchBenzyl Ring3050 - 3100
Aliphatic C-H StretchHeptane (B126788) Chain2850 - 2960
N-H BendSecondary Amine1550
Aromatic C=C StretchBenzyl Ring1450 - 1600
C-O StretchTertiary Alcohol1150
C-N StretchAliphatic Amine1280

Reaction Mechanism Elucidation via Computational Methods

Transition State Analysis for N-Alkylation and Other Key Reactions

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. researchgate.netmdpi.com This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction.

By computationally analyzing the transition state, factors influencing the reaction rate, such as steric hindrance and electronic effects, can be understood in detail. This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity.

A hypothetical energy profile for the N-alkylation reaction is presented in the table below.

Table 5: Illustrative Calculated Energy Profile for the N-Alkylation of 6-amino-2-methyl-2-heptanol with Benzyl Chloride
ParameterDescriptionIllustrative Value (kcal/mol)
ΔG‡Gibbs Free Energy of Activation+22.5
ΔG_rxnGibbs Free Energy of Reaction-15.0
ΔH‡Enthalpy of Activation+18.0
ΔH_rxnEnthalpy of Reaction-18.5

Table of Mentioned Compounds

Solvation Effects on Reaction Pathways

The solvent environment plays a critical role in dictating the reaction pathways of molecules possessing polar functional groups, such as the hydroxyl and secondary amine groups in this compound. While direct computational studies on the solvation effects for this specific compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of structurally analogous amino alcohols and benzylamines. These studies highlight how solvent properties can influence reaction mechanisms, transition states, and product distributions through explicit and implicit interactions.

Computational models, particularly those employing quantum mechanics/molecular mechanics (QM/MM) and continuum solvation models like the Polarizable Continuum Model (PCM), are instrumental in elucidating these effects. For a molecule like this compound, the solvent can significantly impact several key aspects of its reactivity:

Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) allows for the formation of an intramolecular hydrogen bond. The stability of this bond is highly dependent on the solvent environment. In non-polar, aprotic solvents, this intramolecular interaction is expected to be more pronounced, potentially influencing the conformational preferences of the molecule and, consequently, its reactivity. In contrast, protic and polar solvents can compete for hydrogen bonding with the hydroxyl and amine groups, disrupting the intramolecular bond and favoring conformations where the functional groups are solvated by the solvent molecules. This interplay has been observed in studies of other amino alcohols. nih.govrsc.org

Reaction Mechanisms: Solvation can dramatically alter the energy barriers of different reaction pathways. For instance, in reactions involving charged intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction rate. A computational investigation into the reaction of β-amino alcohols with thionyl chloride demonstrated that the reaction pathway can be influenced by the presence of a base and the solvent. cdnsciencepub.com The formation of different products, such as 1-chloro-(2-alkylamino)ethanes and 1,2,3-alkyloxathiazolidine-2-oxides, is rationalized by the stabilization of key intermediates and transition states by the surrounding medium. cdnsciencepub.com For this compound, reactions at the hydroxyl or amine center would be similarly sensitive to the solvating medium.

Product Selectivity: The regioselectivity and stereoselectivity of reactions involving this compound can be governed by solvation effects. Theoretical studies on the reaction of benzylamine with carbon dioxide have shown that the nature of the solvent can determine the product distribution. mdpi.com In strong hydrogen-bonding solvents like DMSO and DMF, the formation of carbamic acid is favored due to the stabilization of the acid. mdpi.com In contrast, in less polar solvents, other reaction pathways might become more competitive.

The following table summarizes the anticipated effects of different solvent types on the reaction pathways of a molecule with the functional groups of this compound, based on findings from related compounds.

Solvent TypeDielectric ConstantAnticipated Effects on Reaction Pathways
Non-polar, Aprotic (e.g., Hexane, Toluene)Low- Favors intramolecular hydrogen bonding. - May lead to aggregation. - Slower rates for reactions involving polar intermediates.
Polar, Aprotic (e.g., DMSO, DMF, Acetonitrile)High- Disrupts intramolecular hydrogen bonding. - Stabilizes polar transition states and intermediates. - Can influence product selectivity by selectively solvating certain species. mdpi.com
Polar, Protic (e.g., Water, Ethanol)High- Competes for hydrogen bonding with both hydroxyl and amine groups. nih.gov - Can act as a reactant or catalyst in certain reactions (e.g., hydrolysis). - Strong stabilization of charged species.

These generalized effects underscore the necessity of considering the solvent as an active participant in the chemical transformations of this compound. Computational studies that explicitly model solvent molecules or use sophisticated continuum models are essential for accurately predicting the behavior of this compound in different reaction conditions and for guiding the selection of appropriate solvents to achieve desired reaction outcomes.

Chemical Reactivity and Derivatization Studies of 6 Benzylamino 2 Methyl 2 Heptanol

Reactions at the Hydroxyl Group (Tertiary Alcohol)

The tertiary nature of the alcohol at the C2 position significantly influences its reactivity, particularly with regard to steric hindrance and the stability of a potential tertiary carbocation intermediate.

Esterification of tertiary alcohols like the one in 6-benzylamino-2-methyl-2-heptanol is often challenging under standard Fischer esterification conditions (acid catalyst and a carboxylic acid) due to significant steric hindrance around the tertiary carbon. The bulky groups surrounding the hydroxyl function impede the approach of the carboxylic acid nucleophile. Furthermore, the acidic conditions can promote elimination (dehydration) of the tertiary alcohol to form an alkene as a major side product.

To achieve successful esterification, more reactive acylating agents are typically required. The use of acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270), can facilitate the reaction. Pyridine serves to activate the acylating agent and to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Table 1: Comparison of Esterification Methods for Tertiary Alcohols

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)HeatSimple reagentsProne to elimination, low yield for tertiary alcohols
Acyl ChlorideAcyl Chloride, PyridineRoom Temperature or mild heatHigher reactivity, better yieldsAcyl chlorides are moisture-sensitive
Acid Anhydride (B1165640)Acid Anhydride, Pyridine or other baseMild heatLess reactive than acyl chlorides but effectiveCan require longer reaction times

Similar to esterification, the direct acid-catalyzed etherification of tertiary alcohols is generally not a viable synthetic route due to the competing elimination reaction. The Williamson ether synthesis, a common method for preparing ethers, is also not suitable for tertiary alcohols because it requires the alcohol to be deprotonated to form an alkoxide, which then acts as a nucleophile. For a tertiary alcohol, the alkoxide is a strong base, and when reacted with a primary or secondary alkyl halide, it will favor elimination over substitution.

A more effective approach for the etherification of tertiary alcohols involves reacting the alcohol with an alkyl halide under acidic conditions that favor an SN1-type mechanism. For instance, reacting this compound with a primary or secondary alcohol in the presence of a strong acid could lead to the formation of an ether, though the potential for alkene formation remains.

Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, and therefore, they are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols to aldehydes, carboxylic acids, or ketones. Reagents such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or potassium permanganate (B83412) (KMnO₄) under neutral or alkaline conditions will generally not react with a tertiary alcohol.

However, under harsh, strongly acidic conditions and with heating, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the tertiary carbon. For this compound, this would result in the fragmentation of the molecule, likely leading to a mixture of smaller carboxylic acids and ketones, rather than a simple oxidation of the alcohol functionality.

The conversion of the tertiary alcohol in this compound to an alkyl halide proceeds readily via an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This is due to the ability of the tertiary carbon to form a relatively stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water.

The reaction is typically carried out with hydrohalic acids such as concentrated HCl, HBr, or HI. The reaction rate is dependent on the stability of the carbocation and the nucleophilicity of the halide ion. The general mechanism involves two steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid, forming a good leaving group (water).

Formation of the carbocation and nucleophilic attack: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. The halide ion then acts as a nucleophile and attacks the carbocation to form the tertiary alkyl halide.

Table 2: Reactivity of Hydrohalic Acids in SN1 Reactions with Tertiary Alcohols

Hydrohalic AcidReactivityNotes
HIHighestI⁻ is an excellent nucleophile.
HBrHighBr⁻ is a strong nucleophile.
HClModerateCl⁻ is a weaker nucleophile than Br⁻ or I⁻; reaction may require a Lewis acid catalyst like ZnCl₂ (Lucas reagent).

Reactions at the Amine Group (Secondary Benzylamine)

The secondary amine in this compound is nucleophilic and can participate in a variety of reactions, most notably N-alkylation.

The secondary amine can be further alkylated to form a tertiary amine. This reaction involves the nucleophilic attack of the amine's lone pair of electrons on an electrophilic carbon of an alkylating agent, such as an alkyl halide. The reaction proceeds via an SN2 mechanism.

A common challenge in N-alkylation is polyalkylation, where the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. To control the reaction and favor the formation of the tertiary amine, specific reaction conditions can be employed. Using a 1:1 stoichiometry of the amine to the alkylating agent can help, as can the use of a bulky alkylating agent.

Another effective method for controlled N-alkylation is reductive amination. This involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield the tertiary amine. This method is often preferred as it minimizes the risk of over-alkylation.

Table 3: Common N-Alkylation Methods for Secondary Amines

MethodReagentsConditionsAdvantagesDisadvantages
Alkyl HalideAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Varies with substrateStraightforwardRisk of polyalkylation to form quaternary ammonium salts
Reductive AminationAldehyde or Ketone, Reducing Agent (e.g., NaBH₄, NaBH₃CN)Mild, often one-potGood control, minimizes polyalkylationRequires a carbonyl compound and a reducing agent

Acylation and Sulfonylation Reactions

The secondary amine and tertiary alcohol functionalities of this compound exhibit distinct reactivity towards acylation and sulfonylation agents. Generally, the secondary amine is more nucleophilic than the sterically hindered tertiary alcohol, which often allows for selective reactions.

Acylation: The secondary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding N-amides. This reaction, known as N-acylation, typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. The tertiary alcohol can also be acylated to form an ester, a process known as O-acylation, but this usually requires more forcing conditions or the use of a catalyst due to the steric hindrance around the tertiary hydroxyl group.

Sulfonylation: Similarly, the secondary amine can be readily sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to yield a sulfonamide. The sulfonylation of the tertiary alcohol is generally more challenging and less common.

The following table summarizes the expected outcomes of acylation and sulfonylation reactions on this compound based on general principles of organic reactivity.

ReagentFunctional GroupProduct TypeGeneral Reaction Conditions
Acetyl ChlorideSecondary AmineN-AmideBase (e.g., triethylamine, pyridine)
Acetic AnhydrideSecondary AmineN-AmideBase or neat
Benzoyl ChlorideSecondary AmineN-BenzamideSchotten-Baumann conditions
Acetyl ChlorideTertiary AlcoholEsterCatalyst (e.g., DMAP), heat
p-Toluenesulfonyl ChlorideSecondary AmineN-SulfonamidePyridine

Formation of Imines and Enamines with Carbonyl Compounds

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, primarily involves the secondary amine functionality.

The initial step is the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org This intermediate is typically unstable and can undergo dehydration. Because the nitrogen of the secondary amine is not bonded to a hydrogen that can be eliminated to form a neutral imine, the dehydration product is a positively charged iminium ion . libretexts.orgwikipedia.org

The formation of a stable, neutral enamine from this iminium ion would require the deprotonation of an alpha-carbon (a carbon atom adjacent to the carbon of the original carbonyl group). libretexts.org The feasibility of this step depends on the structure of the reacting carbonyl compound.

For example, reaction with a ketone that has alpha-hydrogens, like acetone, would be expected to yield an enamine. The general mechanism involves the formation of an iminium ion, followed by the removal of a proton from an adjacent carbon by a base. libretexts.org

Reactions Involving Both Functional Groups

The presence of both a nucleophilic amino group and a hydroxyl group on the same carbon chain allows for intramolecular reactions, particularly cyclizations, that can lead to the formation of various heterocyclic systems.

The relative positions of the amino and hydroxyl groups in this compound are key to determining the type of heterocyclic ring that can be formed. In this molecule, the amino group is at position 6 and the hydroxyl group is at position 2. The spatial distance between these two groups makes direct intramolecular cyclization to form common small rings (e.g., 5- or 6-membered rings) challenging without significant modification of the carbon backbone.

However, if the molecule were to undergo a reaction that introduces a reactive center at a different position, or if a different starting material with a more favorable substitution pattern were used, the formation of heterocyclic systems such as oxazolidines or oxazines could be envisioned. For instance, 1,2-amino alcohols are known precursors for the synthesis of oxazolidines through condensation with aldehydes or ketones. wikipedia.orgscirp.org Similarly, 1,3-amino alcohols can be used to synthesize 1,3-oxazines. scirp.org

The differential reactivity of the secondary amine and the tertiary alcohol allows for chemo- and regioselective transformations.

Chemoselectivity: In reactions with electrophilic reagents, the more nucleophilic secondary amine is expected to react preferentially over the sterically hindered and less nucleophilic tertiary alcohol. acs.org This allows for the selective modification of the amino group while leaving the hydroxyl group intact. For example, under controlled conditions, acylation or alkylation would likely occur at the nitrogen atom.

Regioselectivity: In reactions where the alkyl chain participates, the position of the functional groups can direct the outcome. For instance, in certain catalytic systems, the presence of the hydroxyl and amino groups can influence the regioselectivity of C-H functionalization on the heptanol (B41253) chain.

Design and Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound can be achieved through various modifications, including alterations to the heptanol chain.

Modifications to the heptanol chain can be used to explore structure-activity relationships or to fine-tune the physicochemical properties of the molecule. Potential modifications include:

Chain Length Variation: Synthesis of analogues with shorter or longer alkyl chains (e.g., hexanol or octanol (B41247) derivatives) can be achieved by starting with different precursors.

Branching Pattern Alteration: The position and nature of the methyl groups can be varied. For example, analogues with a methyl group at a different position or with other alkyl substituents could be synthesized.

Introduction of Unsaturation: Double or triple bonds could be introduced into the heptanol chain to create alkenyl or alkynyl analogues. This could be accomplished through elimination reactions on a suitably derivatized precursor. libretexts.orgunizin.org

Functional Group Interconversion: The tertiary alcohol could be converted to other functional groups. For instance, dehydration could yield an alkene, and subsequent reactions could introduce new functionalities. libretexts.orgunizin.org

The synthesis of these analogues would typically involve a multi-step process starting from commercially available materials and employing standard organic synthesis methodologies.

Alteration of the Benzyl (B1604629) Moiety

The benzyl group in this compound serves as a crucial protecting group for the secondary amine, influencing its reactivity and properties. Alteration of this moiety is a key strategy in derivatization, primarily through debenzylation to yield the primary amine or through substitution on the aromatic ring. These modifications allow for the introduction of diverse functionalities, enabling structure-activity relationship (SAR) studies and the development of new analogs.

One of the most common transformations is the removal of the benzyl group (debenzylation). This is typically achieved through catalytic hydrogenation. Standard conditions involve the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.govacs.org The process is generally efficient, though the strong coordination of the resulting primary amine to the palladium surface can sometimes necessitate higher catalyst loadings or elevated temperatures and pressures to achieve complete conversion. nih.gov An alternative catalyst, palladium hydroxide (B78521) on carbon (Pearlman's catalyst), is often more effective for N-debenzylation, particularly in the presence of other reducible functional groups. nih.gov The addition of an acid, such as acetic acid, can facilitate the reaction by protonating the amine, thereby reducing its coordination to the catalyst. nih.gov

Oxidative methods provide an alternative to hydrogenation for N-debenzylation. Reagents such as N-iodosuccinimide (NIS) can effect the debenzylation of benzylamines. ox.ac.ukacs.org This method is advantageous when other functional groups in the molecule are sensitive to reduction. Enzymatic approaches, for instance using cytochrome P450, can also achieve oxidative N-debenzylation, highlighting a green chemistry approach to this transformation. researchgate.net

Beyond complete removal, the benzyl group itself can be modified. For instance, regio- and chemoselective C-H functionalization of benzylamines can be achieved through synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis. rsc.org This allows for the introduction of aryl groups at the benzylic position, creating 1,1-diarylmethylamine structures. Such modifications can significantly alter the steric and electronic properties of the molecule.

The resulting primary amine from debenzylation, 6-amino-2-methyl-2-heptanol, is a versatile intermediate for further derivatization. nist.govnih.govguidechem.comuq.edu.au It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents at the nitrogen atom.

Table 1: Representative Methods for the Alteration of the Benzyl Moiety in N-Benzylamines

Transformation Reagents and Conditions Key Features Potential Product from this compound
Catalytic HydrogenationH₂, Pd/C or Pd(OH)₂/C, Solvent (e.g., EtOH)Common and efficient method for N-debenzylation. nih.govacs.orgsigmaaldrich.com6-Amino-2-methyl-2-heptanol
Oxidative DebenzylationN-Iodosuccinimide (NIS)Useful when other reducible groups are present. ox.ac.ukacs.org6-Amino-2-methyl-2-heptanol
Acid-Facilitated DebenzylationH₂, Pd(OH)₂/C, Acetic Acid, EtOHCan improve reaction rates and yields. nih.gov6-Amino-2-methyl-2-heptanol
Benzylic C-H ArylationPhotoredox catalyst, HAT catalyst, Arylating agentAllows for the synthesis of 1,1-diarylmethylamines. rsc.org6-(Aryl(phenyl)methylamino)-2-methyl-2-heptanol

Exploration of Isomeric Forms (e.g., Positional Isomers of the Alcohol or Amine)

The biological activity of a molecule is often highly dependent on the spatial arrangement of its functional groups. Therefore, the synthesis and study of isomeric forms of this compound are of significant interest. This exploration primarily involves the synthesis of positional isomers, where the hydroxyl and amino groups are located at different positions on the heptane (B126788) backbone, and stereoisomers, which have different three-dimensional arrangements.

The regioselective synthesis of amino alcohols is a well-established field in organic chemistry, offering various strategies to obtain specific positional isomers. acs.orgdiva-portal.orgorganic-chemistry.orgorganic-chemistry.org One of the most powerful methods is the nucleophilic ring-opening of epoxides with amines. thieme-connect.com By starting with an appropriate heptene (B3026448) isomer, an epoxide can be formed and subsequently opened by benzylamine (B48309) to yield a specific regioisomer of the amino alcohol. The regioselectivity of the epoxide opening (i.e., whether the amine attacks the more or less substituted carbon) can often be controlled by the choice of catalyst and reaction conditions. thieme-connect.com For example, a solid acid catalyst like TiO₂-ZrO₂ can promote the regioselective formation of β-amino alcohols from epoxides and amines. acs.org

Another approach involves the functionalization of alkenes. For instance, the Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene to an amino alcohol with high regio- and enantioselectivity, although it is most effective on specific classes of alkenes. diva-portal.org More recent methods utilize dual catalytic systems, such as a combination of an iridium photocatalyst and a copper catalyst, to achieve regioselective amino-functionalization of allyl alcohols. nih.gov

The synthesis of specific stereoisomers of this compound is also a critical area of investigation. The molecule contains at least one stereocenter at the 6-position. The synthesis of enantiomerically pure starting materials, such as chiral epoxides or amino acids, can be employed to generate specific stereoisomers. diva-portal.orgdiva-portal.org For example, the use of a chiral N-tert-butanesulfinyl imine in a reductive cross-coupling reaction with an aldehyde can produce β-amino alcohols with high optical purity. organic-chemistry.org

Table 2: Potential Positional Isomers of this compound and Synthetic Approaches

Isomer Name Structure Potential Synthetic Approach Key Considerations
7-Benzylamino-2-methyl-2-heptanolBenzylamine attached to C7Ring-opening of a terminal epoxide on a heptene precursor with benzylamine.Regioselectivity of epoxide opening.
5-Benzylamino-2-methyl-2-heptanolBenzylamine attached to C5Reductive amination of a corresponding ketone with benzylamine.Synthesis of the keto-alcohol precursor.
6-Benzylamino-2-methyl-3-heptanolHydroxyl group at C3Starting from a different heptene isomer to form the corresponding epoxide for ring-opening.Synthesis of the specific heptene precursor.
(S)-6-Benzylamino-2-methyl-2-heptanolSpecific stereoisomer at C6Asymmetric synthesis, e.g., using a chiral auxiliary or catalyst. nih.govuq.edu.auControl of stereochemistry during the key bond-forming step.

Conclusion and Future Research Directions in Synthetic and Mechanistic Organic Chemistry

Summary of Synthetic Achievements and Challenges for Branched Amino Alcohols

The synthesis of structurally complex, chiral amino alcohols is a significant area of research due to their prevalence in natural products, pharmaceuticals, and as chiral ligands in asymmetric catalysis. nih.govnih.govwestlake.edu.cnmdpi.com Traditional methods have often relied on the derivatization of chiral pool amino acids, which limits the diversity of accessible structures. diva-portal.org Consequently, modern organic synthesis has focused on developing novel asymmetric routes to vicinal and other substituted amino alcohols. diva-portal.org

Achievements: Significant progress has been made in the stereoselective synthesis of amino alcohols. Key achievements include:

Asymmetric C-H Amination: Radical C-H functionalization has emerged as a powerful tool. For instance, a radical relay chaperone strategy enables the enantioselective and regioselective C-H amination of alcohols to produce valuable chiral β-amino alcohols, bypassing the need for chiral auxiliaries. nih.gov Palladium-catalyzed allylic C-H amination has also been developed to generate syn-1,3-amino alcohol motifs with high diastereoselectivity. nih.gov

Reductive Coupling Reactions: The copper-catalyzed reductive coupling of ketones and N-substituted allyl sources provides access to chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov Similarly, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed, offering a modular pathway to chiral β-amino alcohols. westlake.edu.cn

Biocatalysis: Engineered amine dehydrogenases (AmDHs) have been successfully employed for the one-step, highly stereoselective synthesis of chiral amino alcohols from α-hydroxy ketones, using ammonia (B1221849) as the amino donor under mild conditions. nih.govfrontiersin.org

Ring-Opening Reactions: The nucleophilic ring-opening of epoxides and aziridines remains a classic and effective strategy for preparing 1,2-amino alcohols. acs.org

Challenges: Despite these advances, the synthesis of branched amino alcohols like 6-Benzylamino-2-Methyl-2-Heptanol faces persistent challenges:

Stereochemical Control: Achieving high diastereo- and enantioselectivity, especially in molecules with multiple stereocenters or sterically hindered substitution patterns, remains a formidable task. westlake.edu.cn

Regioselectivity: In substrates with multiple potential reaction sites, controlling the regioselectivity of amination or hydroxylation is often difficult. diva-portal.org

Atom Economy: Traditional methods may rely on stoichiometric reagents, leading to significant chemical waste. Developing catalytic and more atom-economic alternatives is a continuous goal. acs.org

Table 1: Selected Synthetic Methodologies for Amino Alcohols

Methodology Description Key Advantages Representative Reference(s)
Asymmetric C-H Amination Direct functionalization of C-H bonds to install an amino group. High atom economy; utilizes abundant starting materials. nih.gov, nih.gov
Catalytic Reductive Coupling Cross-coupling of carbonyls and imines (or their equivalents). Modular; allows for convergent synthesis. nih.gov, westlake.edu.cn
Biocatalysis Use of engineered enzymes (e.g., AmDHs) for asymmetric synthesis. High stereoselectivity; mild reaction conditions; environmentally benign. nih.gov, frontiersin.org
Ring-Opening of Epoxides Nucleophilic attack of an amine on an epoxide ring. Well-established; often highly regioselective and stereospecific. acs.org
Addition to Isoxazolines Nucleophilic addition to isoxazolines followed by reductive N-O bond cleavage. Provides access to branched β-amino alcohols with good diastereoselectivity. researchgate.net

Advancements in Analytical Characterization of Complex Amino Alcohol Structures

The unambiguous structural elucidation of complex molecules such as branched amino alcohols is critical. A suite of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides fundamental information about the carbon skeleton and the chemical environment of protons and carbons. For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity between atoms. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) and NOESY experiments are crucial for determining the relative stereochemistry of chiral centers. researchgate.net

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is essential for determining the molecular weight and fragmentation patterns, which aid in structural identification. nih.gov For certain volatile amino alcohols, derivatization is often required to improve chromatographic behavior. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using chiral stationary phases is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. nih.gov The selection of the appropriate chiral column and mobile phase is critical for achieving successful separation. nih.gov

Chiroptical Methods: Circular Dichroism (CD) spectroscopy can be used to determine the absolute configuration and enantiomeric purity of chiral analytes. nsf.gov Dynamic covalent chemistry, where a chiral amino alcohol reacts with a probe molecule, can induce a measurable CD signal that correlates with the analyte's stereochemistry. nsf.govresearchgate.net

For a compound like this compound, which is commercially available but often without supplied analytical data, the responsibility falls on the researcher to confirm its identity and purity using these techniques. sigmaaldrich.com

Table 2: Analytical Techniques for Amino Alcohol Characterization

Technique Information Provided Application Notes Representative Reference(s)
NMR Spectroscopy (1D & 2D) Molecular structure, connectivity, relative stereochemistry. NOE/NOESY experiments are key for stereochemical assignment. researchgate.net
Mass Spectrometry (GC-MS/LC-MS) Molecular weight, fragmentation patterns, purity. Derivatization may be needed for GC analysis of polar analytes. nih.gov, nih.gov
Chiral HPLC Enantiomeric separation, enantiomeric excess (% ee) determination. Requires screening of various chiral stationary phases and eluents. nih.gov
Circular Dichroism (CD) Absolute configuration, enantiomeric composition. Often used in conjunction with a chiral probe or derivatizing agent. nsf.gov, researchgate.net
X-ray Crystallography Unambiguous determination of absolute and relative stereochemistry. Requires the formation of a single crystal of suitable quality. researchgate.net

Opportunities for Further Mechanistic Investigations and Computational Modeling

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. For branched amino alcohols, several avenues for mechanistic investigation are particularly promising.

Computational Chemistry: Density Functional Theory (DFT) and other quantum-chemical methods are powerful tools for mapping reaction pathways, optimizing geometries of transition states and intermediates, and calculating activation barriers. researchgate.netcdnsciencepub.com Such studies can provide insights into the origins of stereoselectivity and regioselectivity that are often inaccessible through experimental means alone. For example, computational studies have been used to delineate the competing mechanistic pathways in the reaction of β-amino alcohols with thionyl chloride. cdnsciencepub.com

Enzyme Mechanism and Docking: In biocatalysis, computational docking simulations can rationalize the enhanced activity and stereoselectivity of engineered enzymes. nih.govfrontiersin.org By modeling how a substrate fits into the active site of an enzyme, researchers can predict beneficial mutations and guide further protein engineering efforts to create more efficient biocatalysts for the synthesis of complex amino alcohols. nih.gov

Kinetic Studies: Detailed kinetic analysis of catalytic cycles can help identify the rate-determining step and elucidate the roles of various catalysts, co-catalysts, and additives in a reaction. This information is crucial for optimizing reaction conditions and catalyst design.

Isotope Labeling Studies: Experiments using isotopically labeled substrates can trace the path of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways, such as intramolecular hydrogen atom transfer (HAT) in C-H amination reactions. nih.gov

For this compound and its analogs, mechanistic studies could explore the pathways of its formation, potential side reactions, and the factors governing its stereochemical outcome in various synthetic approaches.

Prospects for Derivatization in the Context of Advanced Chemical Research

Amino alcohols are versatile scaffolds that can be readily derivatized to access a wide range of other functional molecules, enhancing their utility in advanced chemical research.

Chiral Ligands and Catalysts: Vicinal amino alcohols are precursors to highly effective chiral ligands, such as bis(oxazoline) (BOX) and pyridyl-bis(oxazoline) (PyBox) ligands, which are used in a variety of asymmetric metal-catalyzed reactions. diva-portal.orgnih.gov The steric and electronic properties of the amino alcohol backbone can be tuned to optimize the performance of the resulting catalyst. Simple β-amino alcohols themselves can also act as effective organocatalysts. rsc.org

Pharmaceutical and Bioactive Analogs: The amino and hydroxyl groups provide convenient handles for modification to explore structure-activity relationships (SAR) in medicinal chemistry. Derivatization can lead to the formation of amides, carbamates, ethers, and other functional groups, potentially leading to compounds with novel biological activities. nih.govgoogle.com

Analytical Derivatization: Derivatization is often a prerequisite for the analysis of amino alcohols by certain techniques. For instance, silylation with reagents like hexamethyldisilazane (B44280) (HMDS) increases the volatility of amino alcohols, making them amenable to GC-MS analysis. nih.gov This is particularly relevant for verification analysis in various regulatory contexts. nih.gov

Advanced Materials: As bifunctional monomers, amino alcohols have the potential to be incorporated into polymers, such as polyamides or polyurethanes. mdpi.com The presence of both amine and alcohol functionalities allows for the creation of crosslinked materials with unique properties. mdpi.com

The derivatization of this compound could yield novel chiral ligands, organocatalysts, or be used to probe its potential in biological systems, representing a fertile ground for future research endeavors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Benzylamino-2-Methyl-2-Heptanol, and how can retrosynthetic planning tools improve efficiency?

  • Methodology : Utilize AI-powered synthesis planning tools (e.g., Template_relevance models) to identify one-step pathways. These tools leverage databases like PISTACHIO and REAXYS to predict feasible routes by analyzing structural motifs and reaction compatibility . For example, benzylamine derivatives can be introduced via nucleophilic substitution or reductive amination, depending on precursor availability.

Q. Which analytical techniques are most effective for identifying and quantifying this compound in complex mixtures?

  • Methodology : Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for separating volatile components and providing structural validation via fragmentation patterns. Coupling with Nuclear Magnetic Resonance (NMR) ensures stereochemical confirmation, particularly for distinguishing between positional isomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use P95/P1 respirators for aerosol protection and nitrile gloves to prevent dermal exposure. Ensure fume hoods are operational during synthesis. Toxicity data gaps (e.g., acute dermal effects) necessitate adherence to precautionary measures outlined in Safety Data Sheets (SDS), including emergency rinsing protocols for skin/eye contact .

Q. How is this compound utilized as a solvent or intermediate in organic synthesis?

  • Methodology : Its amphiphilic structure (polar amine and nonpolar heptanol chain) makes it suitable for phase-transfer catalysis. For example, it can stabilize transition states in SN2 reactions or act as a co-solvent in biphasic systems. Document solvent polarity using Hansen solubility parameters .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of vaporization, log Pow) of this compound be experimentally determined and modeled?

  • Methodology : Measure vapor pressure via static or dynamic gas saturation methods. Use computational tools like COSMO-RS to predict partition coefficients (log Pow). Cross-validate with experimental HPLC retention data to refine predictive models .

Q. What strategies address contradictions in toxicological data for this compound, particularly regarding carcinogenicity classifications?

  • Methodology : Apply empirical falsification frameworks to reconcile discrepancies. For instance, combine Ames test results (for mutagenicity) with in vitro cytotoxicity assays. Use Bayesian statistical models to weigh conflicting IARC and ACGIH classifications against dose-response data .

Q. How does this compound interact with enzyme systems in metabolic pathway studies?

  • Methodology : Conduct kinetic assays (e.g., Michaelis-Menten analysis) using liver microsomes to assess CYP450-mediated oxidation. Compare with structurally similar alcohols (e.g., 2-Methyl-2-heptanol) to isolate benzylamine-specific effects. Molecular docking simulations can predict binding affinities to active sites .

Q. What modifications to the benzylamino or heptanol moieties enhance pharmacological activity while minimizing cytotoxicity?

  • Methodology : Perform SAR studies by synthesizing analogs with halogenated benzyl groups or branched heptanol chains. Evaluate cytotoxicity via MTT assays on human cell lines (e.g., HEK293). Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Benzylamino-2-Methyl-2-Heptanol
Reactant of Route 2
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6-Benzylamino-2-Methyl-2-Heptanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.